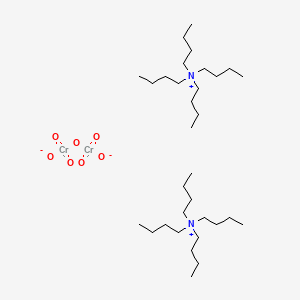
二(四丁基铵)二铬酸盐
描述
Bis(tetrabutylammonium) dichromate is a chemical compound with the molecular formula ([(CH_3CH_2CH_2CH_2)_4N]_2Cr_2O_7). It is known for its role as a mild oxidizing agent in various chemical reactions. The compound is characterized by its orange-red color and solid form at room temperature .
科学研究应用
Bis(tetrabutylammonium) dichromate has several applications in scientific research:
Chemistry: It is used as a reagent for the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions.
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as an oxidizing agent can be leveraged in various biochemical assays and synthetic processes.
作用机制
Target of Action
Bis(tetrabutylammonium) dichromate is primarily an oxidizing agent . It targets various organic compounds, particularly those that can undergo oxidation reactions .
Mode of Action
As an oxidizing agent, Bis(tetrabutylammonium) dichromate facilitates the transfer of electrons from the target compound to itself, thereby oxidizing the target compound . This electron transfer results in the reduction of the dichromate ion to chromium(III) and the oxidation of the target compound .
Biochemical Pathways
The exact biochemical pathways affected by Bis(tetrabutylammonium) dichromate are dependent on the specific target compound. It is generally involved in oxidation reactions, which can lead to the formation of various products such as nitrophenol derivatives and quinones .
Result of Action
The molecular and cellular effects of Bis(tetrabutylammonium) dichromate’s action are largely dependent on the specific target compound. For instance, it can convert oximes to carbonyl compounds under microwave irradiation . It can also act as a catalyst precursor for the gas phase dehydration of acetic acid to ketene .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(tetrabutylammonium) dichromate. For example, the presence of other reactive species, temperature, and pH can affect the rate and extent of the oxidation reactions it catalyzes .
生化分析
Biochemical Properties
Bis(tetrabutylammonium) dichromate plays a significant role in biochemical reactions. It is used for the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions . It also aids in the conversion of oximes to carbonyl compounds under microwave irradiation
Cellular Effects
It is known that chromium (VI) compounds, which include Bis(tetrabutylammonium) dichromate, are classified as carcinogens . Therefore, it is likely that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an oxidizing agent, it likely exerts its effects at the molecular level through oxidation reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Bis(tetrabutylammonium) dichromate can be synthesized by mixing a concentrated aqueous solution of potassium dichromate with twice its molar equivalents of a saturated aqueous tetrabutylammonium bromide solution . The reaction typically occurs at room temperature and results in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for bis(tetrabutylammonium) dichromate are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain the appropriate molar ratios and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Bis(tetrabutylammonium) dichromate primarily undergoes oxidation reactions. It is used to oxidize various organic compounds, including alcohols and oximes .
Common Reagents and Conditions:
Oxidation of Alcohols: The compound can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Conversion of Oximes to Carbonyl Compounds: Under microwave irradiation, bis(tetrabutylammonium) dichromate can convert oximes to their corresponding carbonyl compounds.
Major Products Formed:
Aldehydes and Ketones: From the oxidation of alcohols.
Carbonyl Compounds: From the conversion of oximes.
相似化合物的比较
Potassium Dichromate: A common oxidizing agent with similar applications but higher reactivity and toxicity.
Sodium Dichromate: Another oxidizing agent with similar properties but different solubility and handling characteristics.
Chromium Trioxide: A strong oxidizing agent used in various industrial processes.
Uniqueness: Bis(tetrabutylammonium) dichromate is unique due to its mild oxidizing properties, making it suitable for selective oxidation reactions. Its solubility in organic solvents and stability under mild conditions also distinguish it from other chromium-based oxidizing agents .
属性
IUPAC Name |
dioxido(dioxo)chromium;tetrabutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUOQAMKSRLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72CrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56660-19-6 | |
| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


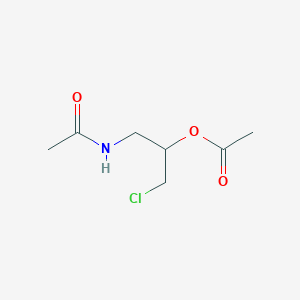
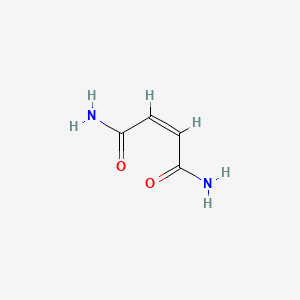
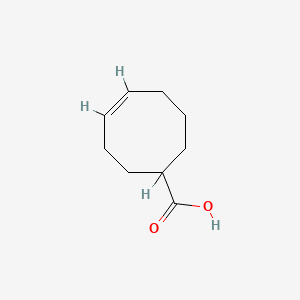
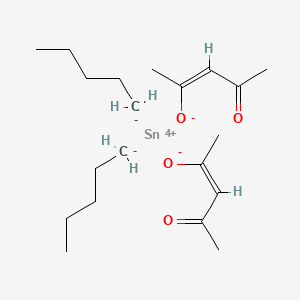
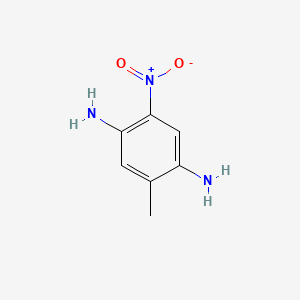
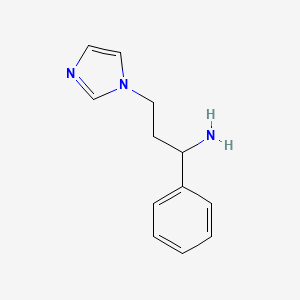
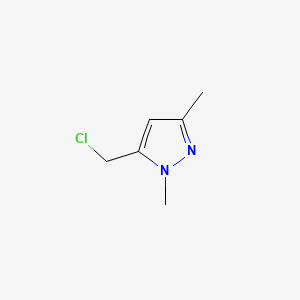
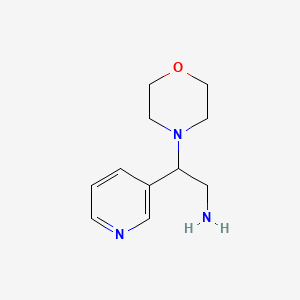
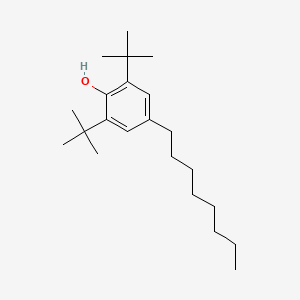
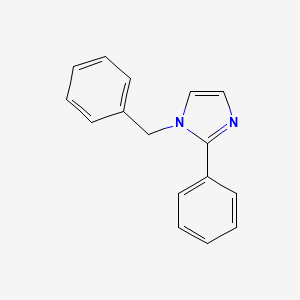
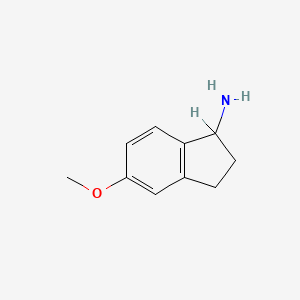
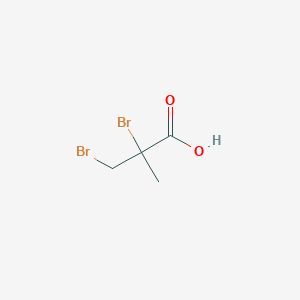
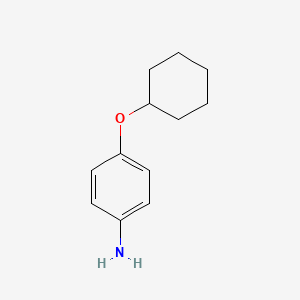
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)
